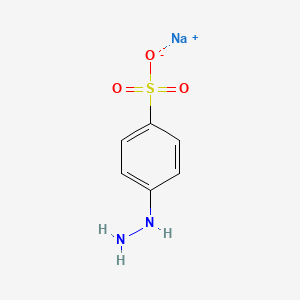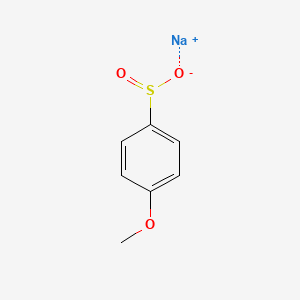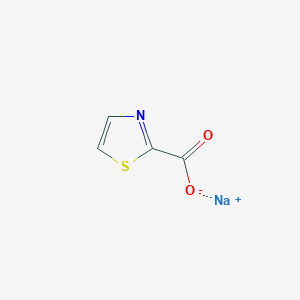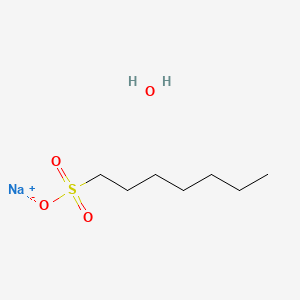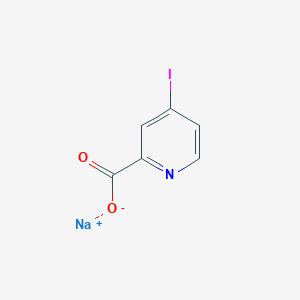
4-(Cyclopropylmethoxy)-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropylmethoxy)-1-naphthaldehyde (4-CPMN) is an organic compound belonging to the class of aldehydes. It is a colorless liquid with a sweet, fruity odor and is used in organic synthesis and as a flavoring agent. 4-CPMN is a versatile compound, with a wide range of applications in the fields of chemistry, biochemistry, and medicine. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Wissenschaftliche Forschungsanwendungen
Mitochondria-targeting Fluorescent Probes
4-(Cyclopropylmethoxy)-1-naphthaldehyde derivatives have been utilized in the development of mitochondria-targeting fluorescent probes. A study by Chen et al. (2020) discusses a rhodium-catalyzed cascade triple C-H annulation of 4-hydroxy-1-naphthaldehydes with alkynes, leading to the creation of polycyclic pyrylium and pyridinium fluorophores. These compounds were found to specifically label mitochondria, showing low cytotoxicity and superior photostability, making them promising for cellular imaging applications Chen et al., 2020.
Chemical Sensing and Molecular Recognition
The compound and its derivatives serve as functionalized backbones for various chemical sensors due to the hydrogen bond-donor and acceptor sites in its structure. Das and Goswami (2017) highlight the utility of 2-Hydroxy-1-naphthaldehyde in synthesizing fluorescent chemosensors capable of detecting a wide range of cations and anions. These sensors operate through various fluorometric and mechanistic pathways, making them useful in supramolecular chemistry and molecular recognition Das & Goswami, 2017.
Organic Synthesis and Chemical Transformations
The compound is a versatile participant in organic synthesis, engaging in various chemical transformations. For instance, Manolova et al. (2015) explored its potential tautomerism and reactivity, noting concentration-dependent deprotonation and dimerization, which are significant in understanding its chemical behavior and applications in synthetic chemistry Manolova et al., 2015.
Synthesis of Nanostructured Materials
2-Hydroxy-1-naphthaldehyde has also been used in the synthesis of metal oxide nanoparticles like ZnO and CdO. These materials have applications in various industries, including catalysis, electronics, and pharmaceuticals, due to their chemical, optical, and magnetic properties Xaba, Moloto, & Moloto, 2016.
Eigenschaften
IUPAC Name |
4-(cyclopropylmethoxy)naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-9-12-7-8-15(17-10-11-5-6-11)14-4-2-1-3-13(12)14/h1-4,7-9,11H,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOBITDWGSKKFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C3=CC=CC=C32)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)-1-naphthaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


